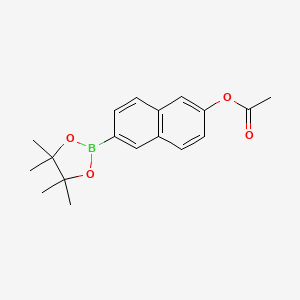
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate” is a chemical compound with the molecular formula C18H21BO4 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H21BO4/c1-12(20)21-16-9-7-13-10-15(8-6-14(13)11-16)19-22-17(2,3)18(4,5)23-19/h6-11H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 312.17 . It is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Enzyme Inhibition
Compounds similar to “6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate” have been used as enzyme inhibitors. These inhibitors can play a crucial role in drug development by targeting specific enzymes related to diseases, including cancer and microbial infections .
Ligand for Drug Development
Boric acid derivatives, which share structural similarities with the compound , are often utilized as ligands in drug development. They can form complexes with other molecules, which can be beneficial in creating more effective drugs .
Organic Synthesis Intermediate
Such compounds are also valuable intermediates in organic synthesis. They can undergo various chemical reactions, including nucleophilic substitutions and amidation, which are essential steps in synthesizing complex organic molecules .
Chemical Stability Analysis
The compound’s analogs have been studied using computational methods like Density Functional Theory (DFT) to estimate chemical stability. This involves calculating the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) .
Crystallography Studies
Researchers have used similar compounds for crystallography studies to understand their molecular structure better. This is crucial for designing drugs and understanding how they interact at the molecular level .
Intermediate for Indazole Derivatives
Derivatives of indazole, an important scaffold in medicinal chemistry, have been synthesized using similar boric acid compounds as intermediates. These derivatives have significant pharmaceutical applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
The primary targets of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate are currently unknown. This compound is structurally similar to other boronic acid derivatives, which are known to interact with various enzymes and receptors in the body
Mode of Action
Boronic acid derivatives are known to form reversible covalent bonds with proteins, which can modulate their activity . The compound’s interaction with its targets could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.
Biochemical Pathways
Given the structural similarity to other boronic acid derivatives, it is possible that this compound could affect a variety of biochemical pathways, depending on its specific targets
Pharmacokinetics
As with other boronic acid derivatives, factors such as solubility, stability, and permeability could influence its bioavailability . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate’s action are currently unknown. Depending on its specific targets and mode of action, this compound could potentially influence a variety of cellular processes
Action Environment
The action, efficacy, and stability of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate could be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules or ions in the environment . More research is needed to understand how these factors might affect the action of this compound.
Propriétés
IUPAC Name |
[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO4/c1-12(20)21-16-9-7-13-10-15(8-6-14(13)11-16)19-22-17(2,3)18(4,5)23-19/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHMTATZPKPSTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-allyl-N2-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2973541.png)
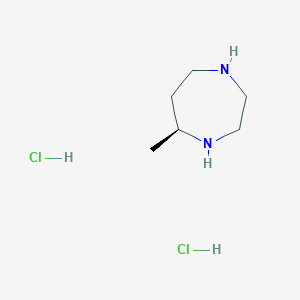

![3-((4-((4-Fluorobenzyl)sulfonyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridine](/img/structure/B2973545.png)
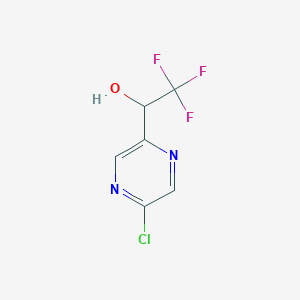
![1-Butyl-3-tert-butyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2973549.png)
![1-(2-Chlorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2973551.png)
![N-(4-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2973553.png)
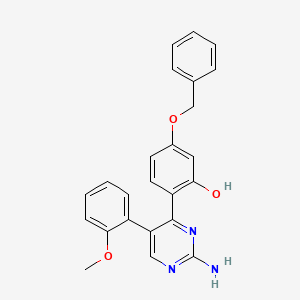
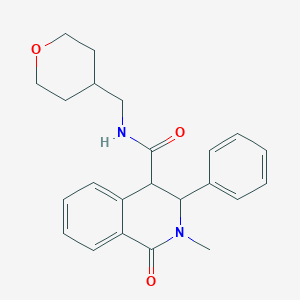
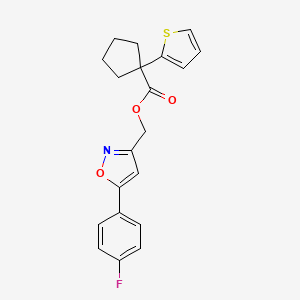
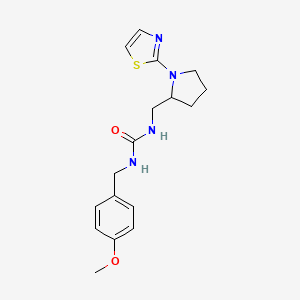
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2973562.png)